molecular formula C11H16BNO2 B130382 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 181219-01-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B130382
CAS No.: 181219-01-2
M. Wt: 205.06 g/mol
InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring bonded to a boronate ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. One common method is the borylation of pyridine using pinacolborane in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Boronic acids.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity compared to other boronate esters. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTIETZTDSJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370418
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181219-01-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of rhodium dimers?

A: this compound, also known as 4-pyridineboronic acid pinacol ester, acts as a coupling reagent in the synthesis of novel rhodium dimers. [] These dimers feature a paddlewheel structure where the 4-pyridineboronic acid pinacol ester reacts with a tetrakis 4-bromo-N,N'-diphenylbenzamidinate dirhodium dimer. This reaction results in the substitution of bromine atoms with pyridyl groups, creating between one and four new N,N'-diphenyl-4-(pyridin-4-yl)benzamidinate ligands on the rhodium dimer. [] This effectively introduces new binding sites on the metal complexes, paving the way for further functionalization and potential applications in catalysis.

Q2: How do the introduced pyridyl groups affect the optoelectronic properties of the rhodium dimers?

A: The addition of pyridyl moieties, facilitated by this compound, has a subtle impact on the redox potentials of the rhodium dimers. While all the synthesized dimers exhibit two oxidations and one reduction centered on the Rh-Rh core, the exact potentials vary slightly. [] More significantly, the presence and number of pyridyl groups influence the energy levels of the HOMO and LUMO orbitals, which are crucial for optoelectronic properties. These energy level shifts correlate with the Hammett parameter of the aryl group and Taft's model parameters, indicating a predictable influence of the pyridyl groups on the electronic structure of the rhodium dimers. [] This control over the optoelectronic properties makes these modified dimers potentially interesting for applications in photochemistry or as components in electronic materials.

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